An In-depth Technical Guide to (R)-1-Benzylpyrrolidine-2-carboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-1-Benzylpyrrolidine-2-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
(R)-1-Benzylpyrrolidine-2-carboxylic acid is a synthetically derived, chiral amino acid, specifically a derivative of L-proline.[1][2][3] Its structure incorporates a pyrrolidine ring, a foundational element in numerous alkaloids and pharmacologically active compounds, with a benzyl group attached to the nitrogen atom.[4] This modification imparts unique steric and electronic properties, making it a valuable chiral building block and intermediate in the field of organic synthesis.[5] Its applications are most prominent in the development of pharmaceutical agents, where precise stereochemistry is critical for biological activity. Researchers in medicinal chemistry and drug development utilize this compound as a starting material for synthesizing complex molecules targeting a range of conditions, including viral infections, inflammation, and neurological disorders.[5] This guide provides a comprehensive overview of its chemical properties, analytical characterization, synthesis, and handling protocols for professionals in research and development.
Physicochemical and Structural Properties
(R)-1-Benzylpyrrolidine-2-carboxylic acid presents as a white to light yellow solid at room temperature.[1] The presence of both a carboxylic acid and a tertiary amine group defines its chemical behavior, allowing it to act as a zwitterion under certain pH conditions. The benzyl group enhances its lipophilicity compared to its parent amino acid, proline.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | (2R)-1-benzylpyrrolidine-2-carboxylic acid | Inferred from structure |
| CAS Number | 56080-99-0 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1][2] |
| Molecular Weight | 205.25 g/mol | [1][2][6] |
| Appearance | White to light yellow solid | [1] |
| Solubility | Soluble in DMSO (up to 50 mg/mL with heating) | [1] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1][2] |
Synthesis and Reaction Pathways
The synthesis of (R)-1-Benzylpyrrolidine-2-carboxylic acid is typically achieved through the N-alkylation of (R)-proline. This reaction involves the direct attachment of a benzyl group to the secondary amine of the proline ring.
General Synthetic Protocol: N-Benzylation of (R)-Proline
A common and straightforward approach involves the reductive amination or direct alkylation of (R)-proline with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base. The base is crucial for deprotonating the secondary amine, thereby activating it for nucleophilic attack on the benzylating agent.
Step-by-Step Methodology:
-
Dissolution: (R)-proline is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Basification: A non-nucleophilic base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the proline's amine. The reaction is typically stirred at room temperature until deprotonation is complete.
-
Alkylation: Benzyl bromide or benzyl chloride is added dropwise to the reaction mixture. The temperature may be controlled to manage the exothermic nature of the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield pure (R)-1-Benzylpyrrolidine-2-carboxylic acid.
The use of protecting groups for the carboxylic acid moiety, such as conversion to a tert-butyl or benzyl ester, can also be employed to prevent side reactions, followed by a deprotection step.[7][8]
Visualization: Synthetic Workflow
The following diagram illustrates the general synthetic pathway from (R)-proline.
Caption: General Synthesis of (R)-1-Benzylpyrrolidine-2-carboxylic acid.
Spectroscopic and Analytical Characterization
Definitive structural confirmation of (R)-1-Benzylpyrrolidine-2-carboxylic acid relies on a combination of spectroscopic techniques. The expected spectral features are outlined below based on the compound's structure and general principles of spectroscopy for carboxylic acids.[9][10]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Range |
| ¹H NMR | Carboxylic Acid (-COOH) | 10-12 ppm (broad singlet)[10] |
| Aromatic Protons (C₆H₅-) | 7.2-7.4 ppm (multiplet) | |
| Benzyl Methylene (-CH₂-Ph) | ~3.5-4.5 ppm (pair of doublets, diastereotopic) | |
| Pyrrolidine α-Proton (-CH-) | ~3.0-3.5 ppm (multiplet) | |
| Pyrrolidine Protons (-CH₂-) | 1.8-2.5 ppm (multiplets) | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | 160-180 ppm[10][11] |
| Aromatic Carbons | 125-140 ppm | |
| Benzyl Methylene Carbon (-CH₂-) | ~55-65 ppm | |
| Pyrrolidine α-Carbon (-CH-) | ~60-70 ppm | |
| Pyrrolidine Carbons (-CH₂-) | 20-40 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad)[10] |
| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 cm⁻¹ | |
| C=O Stretch (Carboxylic Acid) | 1700-1730 cm⁻¹ (strong)[9] | |
| C-O Stretch | 1210-1320 cm⁻¹[9] |
Expert Insights:
-
¹H NMR: The proton of the carboxylic acid is expected to be highly deshielded, appearing far downfield, and its signal often disappears upon a D₂O shake, confirming its identity.[10] The two protons of the benzyl methylene group are diastereotopic due to the adjacent chiral center and should appear as two distinct signals, likely a pair of doublets (an AB quartet).
-
IR Spectroscopy: The most telling feature is the extremely broad O-H absorption band resulting from strong intermolecular hydrogen bonding between carboxylic acid dimers.[10] This band often overlaps with the C-H stretching signals. This, combined with the strong carbonyl (C=O) absorption, is highly characteristic of a carboxylic acid.[9]
Reactivity and Key Applications
The molecule's reactivity is dominated by its two primary functional groups: the tertiary amine and the carboxylic acid.
-
Carboxylic Acid Reactions: The carboxyl group can readily undergo standard transformations such as esterification (reaction with alcohols under acidic conditions), amide bond formation (coupling with amines using reagents like DCC or EDC), and reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
Tertiary Amine Reactivity: The pyrrolidine nitrogen is a tertiary amine, which is basic and can be protonated to form ammonium salts. It can also be oxidized or participate in other reactions characteristic of tertiary amines.
Its primary application is as a chiral scaffold in asymmetric synthesis. The fixed (R)-stereochemistry at the C2 position is transferred to subsequent products, making it a crucial intermediate for enantiomerically pure pharmaceuticals.
Visualization: Core Reaction Pathways
Caption: Key reactions of (R)-1-Benzylpyrrolidine-2-carboxylic acid.
Safety, Handling, and Storage
Proper handling of (R)-1-Benzylpyrrolidine-2-carboxylic acid is essential to ensure laboratory safety. Based on available safety data, the compound is classified as an irritant.
-
GHS Hazard Classification:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[12][13] A lab coat is mandatory.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or fumes.[12][14]
-
Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[13]
-
Spill Response: In case of a spill, prevent further leakage if safe to do so.[12] Absorb with inert material and place into a suitable container for disposal.[12][15]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][15] Recommended long-term storage for the solid powder is at -20°C.[1][2]
-
Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[12]
Conclusion
(R)-1-Benzylpyrrolidine-2-carboxylic acid is a cornerstone chiral building block for modern organic and medicinal chemistry. Its well-defined stereochemistry, coupled with the versatile reactivity of its carboxylic acid and tertiary amine functionalities, provides a reliable platform for the synthesis of complex, high-value molecules. A thorough understanding of its physicochemical properties, spectroscopic signatures, and handling requirements is paramount for its effective and safe utilization in a research and development setting.
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